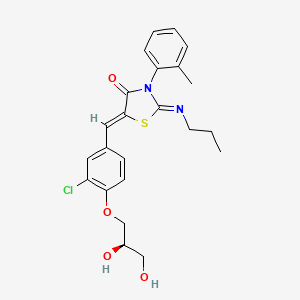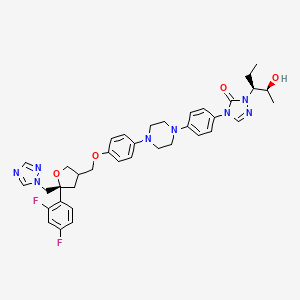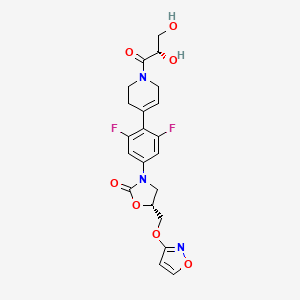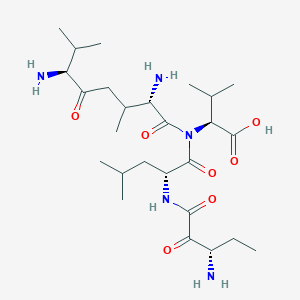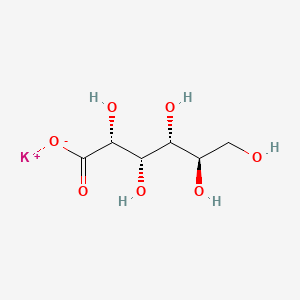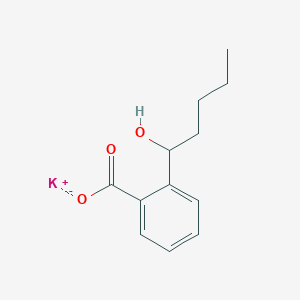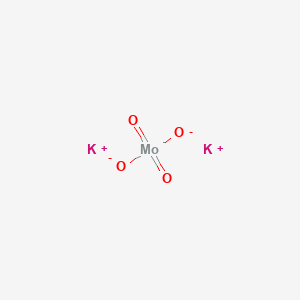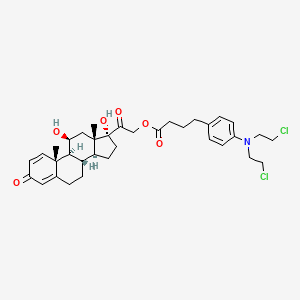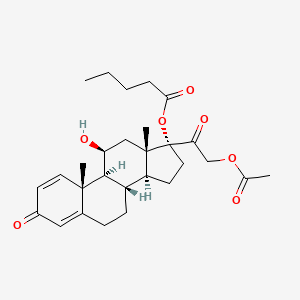
PD173074
Overview
Description
PD173074 is a selective and potent inhibitor of fibroblast growth factor receptors (FGFRs). It is an ATP-competitive inhibitor that acts on FGFR1, FGFR2, FGFR3, and FGFR4. This compound has shown significant potential in various scientific research applications, particularly in cancer research due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Mechanism of Action
Target of Action
PD173074 is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family . It primarily targets FGFR1 and FGFR3, with IC50 values of 5 nM and 21.5 nM respectively . It also inhibits FGFR2, FGFR4, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . FGFRs are a sub-family of Receptor Tyrosine Kinases (RTKs) that play crucial roles in cellular activities, including proliferation, differentiation, and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of FGFR . It competes with ATP for binding to the intracellular domain of FGFR, thereby inhibiting the autophosphorylation of FGFR3 . This inhibition disrupts the FGFR signaling pathway, leading to changes in cellular activities .
Biochemical Pathways
The primary pathway affected by this compound is the FGF/FGFR signaling pathway . This pathway is integral to various cellular functions, including proliferation, differentiation, apoptosis, and migration . Abnormalities in this pathway can promote diseases, especially malignant tumors . This compound has been shown to inhibit the activation of this pathway, thereby affecting these downstream cellular functions .
Pharmacokinetics
This compound is a small molecule drug that can be absorbed and distributed in the body. It has been reported that this compound can accumulate in lysosomes, which may affect its bioavailability .
Result of Action
This compound has been shown to decrease the viability of several human cancer cells . It induces apoptosis in a concentration-dependent manner, correlated with the inhibition of Mcl-1 and survivin, and an increase in the ratio of Bax/Bcl-2 . This compound also blocks cell migration and invasion in vitro . In animal models, it significantly inhibits tumor growth without obvious side effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of certain cells in the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs), can affect the efficacy of this compound . Reduction in MDSCs by this compound leads to increased infiltration of CD4+ and CD8+ T cells in the spleens and tumors, enhancing its antitumor effect .
Biochemical Analysis
Biochemical Properties
PD173074 acts as an ATP-competitive inhibitor of FGFR, specifically FGFR1 and FGFR3, with IC50 values of 5 and 21.5 nM respectively . It also inhibits FGFR2, FGFR4, and vascular endothelial growth factor receptor 2 (VEGFR2) . The compound interacts with these receptors, blocking their activity and thereby influencing various biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation of certain cancer cells . In addition, this compound can induce apoptosis in cancer cells, as evidenced by increased caspase-3 activation and cleavage of cytokeratin 18 . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to FGFRs, blocking their activity and thereby inhibiting the downstream signaling pathways . This leads to changes in gene expression and can result in the induction of apoptosis . This compound also stimulates the ATPase activity of ABCB1 in a concentration-dependent manner, indicating a direct interaction with the transporter .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found that the compound’s effects on cell proliferation and apoptosis can be observed after a certain period of exposure . This compound is stable at -20°C and is protected from prolonged exposure to light .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice with xenografts, daily oral administration of this compound for 28 days significantly inhibited tumor growth
Metabolic Pathways
This compound is involved in the FGFR signaling pathway . It inhibits FGFRs, thereby blocking the downstream signaling pathways and affecting various cellular processes . The specific metabolic pathways that this compound is involved in and the enzymes or cofactors it interacts with require further study.
Subcellular Localization
Preparation Methods
PD173074 is synthesized through a series of chemical reactions involving the formation of a pyrido[2,3-d]pyrimidine core. The synthetic route typically involves the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This is achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone.
Substitution reactions: The core structure is then modified through various substitution reactions to introduce functional groups that enhance its inhibitory activity.
Final modifications:
Chemical Reactions Analysis
PD173074 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
PD173074 has a wide range of scientific research applications, including:
Cancer Research: this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, small cell lung cancer, and gastric cancer. .
Stem Cell Research: This compound is used to maintain the undifferentiated state of embryonic stem cells and to promote the reprogramming of induced pluripotent stem cells
Drug Resistance Studies: This compound has been found to reverse multidrug resistance in cancer cells by inhibiting the efflux function of ABC transporters.
Comparison with Similar Compounds
PD173074 is unique in its high selectivity and potency for FGFRs compared to other similar compounds. Some similar compounds include:
SU5402: Another FGFR inhibitor, but this compound is approximately 1000 times more potent.
Foretinib (GSK1363089): A multi-kinase inhibitor that targets MET and VEGFRs in addition to FGFRs.
Apatinib: A VEGFR inhibitor that also shows activity against ABC transporters.
This compound stands out due to its high selectivity for FGFRs and its ability to reverse multidrug resistance in cancer cells.
Properties
IUPAC Name |
1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUKNQANPLTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176363 | |
| Record name | PD-173074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219580-11-7 | |
| Record name | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219580-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 173074 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219580117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-173074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD 173074 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-173074 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4TLL8634Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



